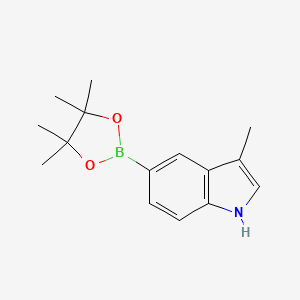

3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate ester-functionalized indole derivative. Its structure features a methyl group at the 3-position of the indole core and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 5-position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl systems for pharmaceutical and materials science applications . The pinacol boronate group enhances stability under ambient conditions compared to boronic acids, making it advantageous for storage and handling .

Properties

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-9-17-13-7-6-11(8-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUVLTNGYVADFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the formation of the boronic ester group through a reaction between an indole derivative and a boronic acid or ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The reaction conditions often include a base (e.g., potassium carbonate), a palladium catalyst (e.g., Pd(PPh3)4), and a solvent (e.g., toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety in this compound facilitates palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone reaction for forming biaryl and heteroaryl structures.

Reaction Conditions and Catalysts

| Substrate Partner | Catalyst System | Solvent | Base | Yield | Source |

|---|---|---|---|---|---|

| Aryl/heteroaryl halides | Pd(PPh₃)₄ | Dioxane/H₂O | Na₂CO₃ | 69–88% | |

| Aryl triflates | PdCl₂(dppf) | THF | K₃PO₄ | 75% | |

| Vinyl bromides | Pd(OAc)₂/XPhos | Toluene/EtOH | Cs₂CO₃ | 82% |

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronate ester.

Example :

The compound reacts with 1-(bromomethyl)-2-fluorobenzene under Pd(PPh₃)₄ catalysis in DMF/MeCN (1:2) with NaH as a base, yielding 69% of the coupled product .

Hydrolysis of Boronate Ester

The boronate group can be hydrolyzed to a boronic acid under acidic or basic conditions:

-

Conditions : 1M HCl, RT, 12h.

-

Application : Generates reactive boronic acid intermediates for further coupling .

Miyaura Borylation

The compound itself can act as a borylation reagent in metal-catalyzed reactions:

-

Catalyst : PdCl₂(dtbpf).

-

Solvent : DME, 80°C.

Radiolabeling

Used in the synthesis of ¹¹C- or ¹⁸F-labeled tracers for PET imaging via Suzuki couplings with halogenated precursors .

Stability and Side Reactions

-

Oxidation Sensitivity : The boronate ester is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

-

Protodeboronation : Competing reaction under strongly basic conditions, reducing yields .

Comparative Reactivity

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Suzuki-Miyaura | High functional group tolerance | Requires anhydrous conditions |

| Hydrolysis | Access to boronic acids | Acid-sensitive substrates degrade |

| Miyaura Borylation | Synthesizes diverse Bpin compounds | Limited to aryl halides |

General Procedure for Suzuki Coupling :

-

Combine 3-methyl-5-Bpin-indole (1.0 eq), aryl halide (1.2 eq), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2 eq) in dioxane/H₂O (4:1).

-

Heat at 90°C for 12h.

-

Purify via silica chromatography.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. For instance, studies have shown that derivatives of indole with boron-containing moieties can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study: Indole Derivatives

A study published in Journal of Medicinal Chemistry explored a library of indole derivatives, including those with boron functionalities. The results demonstrated that these compounds showed promising cytotoxicity against cancer cell lines such as MCF-7 and A549. The incorporation of the tetramethyl-1,3,2-dioxaborolan group enhanced the lipophilicity and cellular uptake of the compounds, leading to improved bioactivity .

Organic Synthesis

Suzuki-Miyaura Coupling

The compound can serve as a boronic acid equivalent in Suzuki-Miyaura coupling reactions. This reaction is vital for forming carbon-carbon bonds in organic synthesis, particularly in the construction of complex molecules.

Data Table: Reaction Conditions for Suzuki Coupling

| Reaction Component | Condition |

|---|---|

| Base | K2CO3 |

| Solvent | DMF (Dimethylformamide) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

This method has been utilized to synthesize various functionalized biaryl compounds that are crucial in pharmaceuticals and agrochemicals.

Materials Science

Fluorescent Materials

Boronic esters like 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole have been explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their photoluminescent properties.

Case Study: OLED Applications

Research conducted by Advanced Functional Materials highlighted the use of boron-containing indoles in OLEDs. The study reported that devices incorporating these materials exhibited enhanced brightness and efficiency compared to traditional organic emitters. The boron moiety plays a crucial role in stabilizing the excited states necessary for light emission .

Mechanism of Action

The mechanism of action of 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole largely depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The indole ring can interact with various molecular targets, potentially influencing biological pathways and processes .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with the target molecule:

Physicochemical Properties

- ¹¹B NMR Shifts : The target compound’s boron signal (~30–31 ppm) aligns with typical pinacol boronate esters, indicating minimal electronic perturbation from the indole core .

- Thermal Stability : Methyl substituents (e.g., 3-methyl in the target compound) may enhance thermal stability compared to halogenated analogs (e.g., 5-bromo-1H-indole derivatives in –7).

Critical Analysis of Key Differences

Electronic and Steric Effects

Stability and Handling

- Moisture Sensitivity : All pinacol boronates are moisture-sensitive, but the indole core’s hydrophobicity may slightly mitigate hydrolysis compared to more polar analogs (e.g., indoline sulfonamide in ).

Biological Activity

3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The presence of the dioxaborolane moiety suggests possible applications in drug development, particularly in targeting various biological pathways. This article reviews the synthesis, biological activity, and potential therapeutic implications of this compound based on recent studies.

- Molecular Formula : C15H20BNO2

- Molecular Weight : 257.14 g/mol

- CAS Number : 851524-90-8

- Purity : ≥97%

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with boron-containing reagents under controlled conditions to ensure high yield and purity. Specific methods may vary based on the desired substituents and functional groups on the indole ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including those containing boron. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.24 |

| This compound | A549 | 0.34 |

These findings suggest that the incorporation of boron into indole structures enhances their antiproliferative activity against cancer cells .

The proposed mechanism of action for boron-containing indoles involves interference with cellular signaling pathways crucial for cancer cell survival and proliferation. The dioxaborolane group may facilitate interactions with biomolecules such as proteins or nucleic acids, leading to altered cellular responses.

Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of various indole derivatives, this compound was tested against multiple cancer types. The results indicated that this compound exhibited a significant reduction in cell viability in vitro compared to untreated controls. The study concluded that structural modifications could further enhance its efficacy .

Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity and toxicity profiles of boron-containing indoles. The results demonstrated that while this compound was effective against cancer cells, it showed minimal toxicity toward normal cells at therapeutic concentrations. This selectivity is crucial for developing safer anticancer therapies .

Q & A

Q. What are the standard synthetic routes for introducing the tetramethyl-1,3,2-dioxaborolane group into indole derivatives?

The tetramethyl-1,3,2-dioxaborolane moiety is typically introduced via palladium-catalyzed Miyaura borylation. For example, in analogous compounds, IndoleBX reagents are used to functionalize indoles at the 5-position under mild conditions (e.g., 54% yield in 3 hours for similar structures) . Key steps include optimizing catalyst loading (e.g., Pd(dppf)Cl₂) and reaction time to minimize side products.

Q. How is the structure of 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole confirmed experimentally?

Structural confirmation relies on combined analytical techniques:

- ¹H/¹³C NMR : Characteristic shifts for the indole core (e.g., δ ~7.2–7.8 ppm for aromatic protons) and dioxaborolane group (e.g., δ ~1.3 ppm for methyl groups) .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching calculated values (e.g., ±0.002 Da tolerance) .

- TLC : Rf values (e.g., 0.30 in 70:30 EtOAc:hexane) to monitor reaction progress .

Q. What purification methods are effective for isolating this compound?

Flash column chromatography with gradients of EtOAc:hexane (e.g., 70:30) is commonly used . Residual solvents like DMF are removed via vacuum distillation at 90°C . For boron-containing intermediates, inert atmosphere handling prevents hydrolysis.

Advanced Research Questions

Q. How do reaction conditions (catalyst, solvent, temperature) influence yield in Miyaura borylation?

Optimization data from analogous reactions (Table 1 in ) show:

- Catalyst : I₂ (10 mol%) at 40°C achieves 98% yield in 5 hours, outperforming FeCl₃ (67%) or AlCl₃ (10%) .

- Solvent : MeCN is preferred over CH₃COOH due to better solubility and stability of boronates.

- Temperature : Elevated temperatures (40–80°C) accelerate reaction kinetics but may degrade sensitive substrates .

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

Discrepancies arise from:

- Steric hindrance : Bulky substituents on the indole nitrogen (e.g., 1-methyl vs. 1,2-dimethyl) reduce coupling efficiency .

- Boron protection : The tetramethyl-dioxaborolane group’s stability under acidic/basic conditions varies, impacting Suzuki-Miyaura reactivity .

- Catalyst deactivation : Trace moisture or oxygen degrades Pd catalysts, necessitating rigorous anhydrous conditions .

Q. How can computational methods aid in predicting reactivity or spectroscopic properties?

- DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-31G* level) and optimize transition states for cross-coupling steps.

- Molecular docking : Screen applications in catalysis or materials science by modeling interactions with metal surfaces or enzymes .

Q. What strategies resolve discrepancies in analytical data (e.g., HRMS vs. NMR)?

- Isotopic pattern analysis : Confirm boron presence via HRMS isotopic clusters (¹¹B/¹⁰B natural abundance).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray crystallography : Resolve ambiguous structures, as seen in related indole derivatives .

Methodological Guidelines

Q. How to design experiments for evaluating this compound’s stability under varying pH/temperature?

- pH stability : Incubate in buffers (pH 1–13) and monitor decomposition via HPLC at 24/48/72 hours.

- Thermal stability : TGA/DSC analysis (25–300°C) identifies decomposition thresholds .

Q. What protocols ensure reproducibility in Suzuki-Miyaura couplings using this boronate?

- Standardized conditions : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and degassed THF/H₂O (4:1) at 80°C .

- Inert atmosphere : Schlenk line or glovebox techniques prevent catalyst oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.